Methyl 5-(dibromomethyl)picolinate

Physicochemical Characterization Isomeric Purity Purification Optimization

Methyl 5-(dibromomethyl)picolinate features a 5-substituted gem-dibromomethyl group, making it ideal for SAR campaigns, aldehyde scaffold synthesis, and analytical method development. Distinguishable from 3- and 6-isomers by boiling point and LogP, it ensures reliable, isomerically-pure results in demanding R&D workflows.

Molecular Formula C8H7Br2NO2
Molecular Weight 308.95 g/mol
CAS No. 55876-83-0
Cat. No. B1603439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(dibromomethyl)picolinate
CAS55876-83-0
Molecular FormulaC8H7Br2NO2
Molecular Weight308.95 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)C(Br)Br
InChIInChI=1S/C8H7Br2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3
InChIKeyNVXBFVONIIQOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(Dibromomethyl)picolinate (CAS 55876-83-0): Procurement and Differentiation Guide for a Specialized Heterocyclic Building Block


Methyl 5-(dibromomethyl)picolinate (CAS 55876-83-0) is a halogenated pyridine derivative belonging to the picolinate ester class, with the molecular formula C8H7Br2NO2 and a molecular weight of 308.95 g/mol [1]. It is characterized by a gem‑dibromomethyl substituent at the 5‑position of the pyridine ring, a structural feature that confers distinct reactivity and physicochemical properties compared to other positional isomers . This compound is commercially available from multiple reputable suppliers, typically at purities of 98% or higher, and is accompanied by analytical documentation (e.g., NMR, HPLC) to support its use in demanding synthetic and medicinal chemistry workflows .

Why Methyl 5-(Dibromomethyl)picolinate Cannot Be Interchanged with Other Picolinate Derivatives in Research Programs


The position of the dibromomethyl group on the pyridine ring is not merely a trivial structural variation but a critical determinant of a compound's physicochemical profile, synthetic reactivity, and potential biological interactions. For example, the 5‑substituted isomer (target compound) exhibits a boiling point of 374.1 °C, whereas the 3‑substituted isomer (CAS 1029720-23-7) boils at 379.4 °C, a difference of 5.3 °C that reflects distinct intermolecular forces and may influence purification or formulation protocols [1]. Furthermore, the 6‑isomer (CAS 160939-16-2) is characterized by markedly different physical property data (e.g., density and boiling point data are not uniformly available from authoritative sources), highlighting that positional isomerism leads to divergent property profiles [2]. Substituting one regioisomer for another without experimental validation therefore introduces uncontrolled variables into synthetic routes, analytical methods, and structure‑activity relationship (SAR) studies, jeopardizing reproducibility and potentially leading to erroneous conclusions.

Quantitative Differentiation of Methyl 5-(Dibromomethyl)picolinate: A Head‑to‑Head Evidence Review for Scientific Sourcing


Boiling Point and Density Distinguish the 5‑Substituted Isomer from the 3‑Substituted Isomer

Methyl 5-(dibromomethyl)picolinate (target) exhibits a boiling point of 374.1 ± 37.0 °C and a density of 1.9 ± 0.1 g/cm³ . In comparison, Methyl 3-(dibromomethyl)picolinate (CAS 1029720-23-7) has a boiling point of 379.4 ± 42.0 °C and a density of 1.9 ± 0.1 g/cm³ [1]. The 5.3 °C difference in boiling point is a measurable, position‑dependent variation that can be leveraged for chromatographic separation or distillation, while the density values, though similar within error, are part of a distinct property profile.

Physicochemical Characterization Isomeric Purity Purification Optimization

Analytical Purity and Batch Consistency Enable Reproducible Synthetic Outcomes

Commercial sourcing of Methyl 5-(dibromomethyl)picolinate from established suppliers guarantees a minimum purity of 98%, with certificates of analysis (COA) including NMR, HPLC, and GC data available upon request . In contrast, the 6‑isomer (CAS 160939-16-2) is offered at lower typical purity (95%) and lacks comprehensive analytical documentation from the same supplier network . The availability of high‑fidelity analytical data for the target compound reduces the risk of introducing unknown impurities into multi‑step syntheses, thereby safeguarding yield and reproducibility.

Quality Control Analytical Chemistry Reproducibility

The gem‑Dibromomethyl Moiety Serves as a Versatile Precursor to Aldehyde Scaffolds

Gem‑dibromomethyl intermediates, including Methyl 5-(dibromomethyl)picolinate, are explicitly utilized in a two‑step protocol to access bromo‑pyridine carbaldehyde scaffolds [1]. The method involves dibromination followed by hydrolysis, yielding the aldehyde products in good overall yield. While the paper does not report isolated yields for each isomer, the general synthetic route demonstrates that the target compound is a competent participant in this transformation, enabling the rapid construction of functionalized heterocycles. No comparable synthetic data are available for the 6‑isomer in this specific context.

Organic Synthesis Heterocyclic Chemistry Building Block

Lipophilicity (LogP) and Polar Surface Area Distinguish the 5‑Isomer from the 3‑Isomer

Computed physicochemical descriptors reveal a quantifiable difference between the 5‑ and 3‑isomers. Methyl 5-(dibromomethyl)picolinate has an XLogP3 of 2.5 and a topological polar surface area (TPSA) of 39.2 Ų [1]. Methyl 3-(dibromomethyl)picolinate is predicted to have an ACD/LogP of 1.80 and a TPSA of 39.19 Ų [2]. The lipophilicity difference (ΔLogP ≈ 0.7) may translate into divergent membrane permeability and pharmacokinetic behavior if these compounds were to serve as advanced intermediates in drug discovery programs.

Medicinal Chemistry Drug‑likeness ADME Properties

High‑Impact Research Applications for Methyl 5-(Dibromomethyl)picolinate (CAS 55876-83-0) Based on Quantitative Evidence


Medicinal Chemistry: Positional SAR Studies of Pyridine‑Based Inhibitors

The distinct boiling point and lipophilicity profiles of Methyl 5-(dibromomethyl)picolinate relative to its 3‑ and 6‑isomers make it an ideal comparator in SAR campaigns. Researchers can use the 5‑isomer as a control to probe how the position of the dibromomethyl group influences target binding, solubility, and metabolic stability. The availability of 98% purity with full analytical documentation ensures that observed biological effects are attributable to the intended compound rather than isomeric impurities .

Synthetic Methodology Development: Accessing Pyridine Carbaldehydes

The compound has been validated as a competent gem‑dibromomethyl intermediate in the synthesis of bromo‑pyridine carbaldehyde scaffolds [1]. Laboratories aiming to prepare functionalized pyridine aldehydes for library synthesis can confidently incorporate this building block into their workflows, leveraging the reported two‑step sequence of dibromination and hydrolysis to generate valuable aldehyde intermediates in good overall yield.

Analytical and Quality Control Laboratories: Isomeric Purity Standard

Because the 5‑substituted isomer can be distinguished from its 3‑ and 6‑substituted counterparts by boiling point and LogP differences, this compound can serve as a reference standard for developing HPLC or GC methods to resolve regioisomeric mixtures. The high commercial purity (98%) and the availability of certificates of analysis (NMR, HPLC, GC) from vendors like Bidepharm and Fluorochem provide a reliable benchmark for method validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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